2-Amino-5,5-dimethylhexan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-5,5-dimethylhexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)5-4-7(9)6-10;/h7,10H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUCETGCADVWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5,5-dimethylhexan-1-ol hydrochloride, a derivative of amino alcohols, is recognized for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its structural features that may influence its interaction with biological systems.
- Molecular Formula : C₈H₁₉ClN₁O
- Molecular Weight : 180.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to act as a substrate or inhibitor in various enzymatic reactions. Its structure allows it to interact with key biological molecules, influencing metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to altered physiological responses.
- Receptor Interaction : It could act as a ligand for certain receptors, modulating signaling pathways within cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further exploration.
- Cytotoxicity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, indicating its possible role in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that amino alcohols may provide neuroprotective benefits, possibly through antioxidant mechanisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of amino alcohol derivatives, including this compound. Results indicated significant inhibition of gram-positive and gram-negative bacteria at varying concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested a dose-dependent decrease in cell viability:
| Concentration (µg/mL) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 50 |
Scientific Research Applications
Neurological Research
One of the most promising applications of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride lies in its potential to target neurological conditions. Initial studies indicate that it may interact with various receptors in the central nervous system, suggesting its utility in developing treatments for disorders such as anxiety, depression, and neurodegenerative diseases.
Synthesis of Glycosyl β-Amino Acids
The compound is also utilized in the preparation of glycosyl β-amino acids, which have shown antitubercular activity. This application highlights its role in synthesizing biologically active compounds that could lead to new antibiotics or treatments for infectious diseases.
Chemical Synthesis and Reactivity
The synthesis of this compound typically involves multi-step processes that leverage its functional groups. The compound's reactivity is attributed to the presence of an amino group and hydroxyl group, allowing it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions.
Common Synthetic Routes
- Alkylation Reactions : The compound can be synthesized through alkylation of amino alcohols.
- Reduction Reactions : Reduction of corresponding ketones or aldehydes can yield the desired amino alcohol structure.
Study on Neurological Effects
A study conducted on the pharmacodynamics of this compound revealed promising interactions with serotonin receptors, indicating potential antidepressant properties. Further research is required to fully elucidate these effects and determine appropriate dosages for therapeutic use.
Antitubercular Activity
Research published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant antitubercular activity when tested against Mycobacterium tuberculosis strains. This finding supports its application in developing new treatments for tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between 2-amino-5,5-dimethylhexan-1-ol hydrochloride and structurally related compounds from the evidence:
Key Observations
Methoxamine hydrochloride (C₁₁H₁₈ClNO₃) features an aromatic ring, leading to distinct electronic and steric profiles. Its methoxy groups enhance metabolic stability but reduce solubility in aqueous media compared to aliphatic analogs .
Functional Group Impact: The methyl ester in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl introduces ester hydrolysis susceptibility, unlike the stable alcohol group in the target compound. This affects shelf life and reactivity in synthetic pathways . Fluorine substituents in (1R,2R)-2-amino-5,5-difluoro-cyclohexanol HCl improve metabolic resistance and binding affinity in therapeutic contexts, as seen in other fluorinated pharmaceuticals .
intestinalis) demonstrate how structural modifications (e.g., nitro groups) enhance potency. This suggests that substitutions on the amino alcohol backbone could similarly modulate bioactivity .
Therapeutic Potential
The antiparasitic activity of benzimidazole derivatives (e.g., 7-fold higher potency than benznidazole) highlights the importance of amino group positioning and nitro substituents. While 2-amino-5,5-dimethylhexan-1-ol HCl lacks aromaticity, its branched alkyl chain may optimize pharmacokinetic properties like tissue penetration .
Preparation Methods
Reductive Amination and Subsequent Hydroxylation
One common approach involves starting from a ketone or aldehyde precursor with the appropriate carbon skeleton, followed by reductive amination to introduce the amino group and subsequent hydroxylation to install the alcohol function.
-
- Formation of an imine intermediate by reaction of the ketone with ammonia or an amine.
- Reduction of the imine to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).
- Hydroxylation or selective reduction to introduce the hydroxyl group at the 1-position.
- Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.
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- Use of dry solvents like tetrahydrofuran (THF) under inert atmosphere (N2).
- Temperature control, often starting at low temperatures (-78 °C) for imine formation, then warming to room temperature or slightly elevated temperatures (up to 40 °C) for reduction steps.
- Purification by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Imine formation: Ketone + Amine, THF, -78 °C to 40 °C | - | Stirred under N2 atmosphere |
| 2 | Reduction: LAH in THF, 0 °C to room temperature | 70-85 | Controlled addition to avoid side reactions |
| 3 | Hydroxylation or selective reduction | - | May involve catalytic hydrogenation or epoxidation |
| 4 | Salt formation: Treatment with HCl in ethanol or water | >90 | Produces stable hydrochloride salt |
| 5 | Purification: Silica gel chromatography (Hexane:EtOAc 9:1) | 80-90 | Yields purified yellow liquid or solid |
Purification and Characterization
- Purification: Silica gel column chromatography is standard, using non-polar to moderately polar solvent systems (e.g., hexane:ethyl acetate 9:1).
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and melting point analysis.
- Yield optimization: Reaction times, temperature controls, and reagent purity critically affect yields, often ranging from 70% to over 90% for individual steps.
Research Findings and Notes
- The use of lithium aluminum hydride (LAH) is common for reduction of amides or imines to amines, but requires careful handling due to reactivity.
- The hydrochloride salt form improves compound stability and facilitates handling and storage.
- Alternative enzymatic routes, while promising for chiral amino alcohols, require further adaptation for this specific compound.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by sublimation or chromatography are standard practices.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Classical Chemical Synthesis | Imine formation, LAH reduction, salt formation | High yield, well-established | Use of hazardous reagents (LAH), multiple steps |
| Enzymatic Biocatalysis | Multi-enzyme cascades from amino acids | High enantioselectivity, mild conditions | Limited direct application yet, complex enzyme systems |
| Column Chromatography Purification | Silica gel, hexane/ethyl acetate | Effective purification | Time-consuming, solvent use |
Q & A
Basic: What synthetic methodologies are recommended for 2-Amino-5,5-dimethylhexan-1-ol hydrochloride?
Answer:
A common approach involves reductive amination of the corresponding ketone (5,5-dimethylhexan-1-ol-2-one) using ammonium acetate or ammonia in the presence of a reducing agent like sodium cyanoborohydride. The hydrochloride salt is formed via neutralization with HCl in ethanol. Purification is achieved through recrystallization using ethanol/water mixtures (1:3 v/v) under inert conditions to prevent oxidation . Confirm product identity via FT-IR (N–H stretch at ~3200 cm⁻¹) and ¹H NMR (δ 1.0–1.2 ppm for dimethyl groups).
Basic: How should researchers ensure compound stability during storage?
Answer:
Store the compound in airtight, desiccated containers at 2–8°C to minimize hygroscopic degradation and oxidation. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect hydrolysis or dimerization .
Advanced: How to resolve discrepancies in reported melting points (e.g., 212–216°C vs. 208–210°C)?
Answer:
Variations may arise from polymorphism , residual solvents, or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to rule out solvent retention. Compare results with XRPD patterns of recrystallized batches. Standardize heating rates (e.g., 10°C/min) in capillary methods to ensure reproducibility .
Advanced: What experimental strategies validate receptor-ligand interactions for this compound?
Answer:
Use radioligand binding assays (e.g., ³H-labeled serotonin/dopamine receptors) to determine binding affinity (Kd) and selectivity. Pair with functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity. For in vivo relevance, employ microdialysis to measure neurotransmitter release in rodent models .
Methodological: How to characterize trace impurities in synthesized batches?
Answer:
Employ LC-MS/MS with a C18 column (3.5 µm, 150 mm) and a gradient of 0.1% formic acid in water/acetonitrile. Use high-resolution mass spectrometry (HRMS) to identify impurities (e.g., oxidation byproducts at m/z +16). Cross-reference with spiked standards and NMR (¹³C DEPT for carbon environments) .
Advanced: How to address enantiomeric resolution if the compound exhibits chirality?
Answer:
Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) with polarimetric detection. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹H NMR (Δδ >0.1 ppm for diastereomers). For preparative separation, employ simulated moving bed (SMB) chromatography .
Basic: What safety protocols are critical when handling this compound?
Answer:
Use N95 respirators , nitrile gloves, and fume hoods to avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose of waste via EPA-approved incineration (40 CFR Part 261) .
Advanced: How to design a study investigating its role in enzyme inhibition?
Answer:
Perform enzyme kinetics (e.g., Michaelis-Menten plots) with varying substrate/inhibitor concentrations. Use Lineweaver-Burk analysis to identify inhibition type (competitive/non-competitive). Validate reversibility via dialysis assays. Compare IC50 values across isoforms (e.g., iNOS vs. eNOS) using recombinant enzymes .
Methodological: What analytical techniques confirm salt stoichiometry (HCl ratio)?
Answer:
Use ion chromatography to quantify chloride content. Cross-validate with elemental analysis (C, H, N, Cl % deviation <0.3%) and ¹H NMR integration (amine protons vs. HCl). For non-stoichiometric batches, adjust HCl equivalents during salt formation .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
Conduct Design of Experiments (DoE) to optimize parameters (pH, temperature, reagent ratio). Use flow chemistry for exothermic steps (e.g., HCl addition) to improve control. Monitor intermediates via in-line FT-IR and isolate via continuous crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
